(2E)-3-(2-FLUOROPHENYL)PROP-2-ENENITRILE
Description
(2E)-3-(2-Fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a fluorine atom at the ortho position of the phenyl ring. This compound belongs to a class of acrylonitrile derivatives, where the electron-withdrawing nitrile group and fluorine substituent influence its electronic properties, reactivity, and intermolecular interactions. Such compounds are often explored for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility .
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVAIUKSVSLOFD-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Fluorophenyl)prop-2-enenitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorophenylpropan-2-amine.
Substitution: Formation of various substituted phenylpropenenitriles.
Scientific Research Applications
(2E)-3-(2-Fluorophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected α,β-Unsaturated Nitriles
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects: The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, lowering HOMO energy compared to electron-donating groups (e.g., amino in ), which could enhance electrophilic reactivity .
Physicochemical and Electronic Properties
Table 2: HOMO-LUMO Gaps and Solubility Trends
*Estimated based on analogous fluorinated acrylonitriles.
Insights :
- The fluorine atom in the target compound increases polarity compared to non-fluorinated analogs, improving solubility in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .
- Bulky substituents (e.g., trifluoromethyl in ) reduce solubility due to increased molecular volume and lipophilicity.
Comparison :
- The target compound’s synthesis likely mirrors methods used for dimethoxyphenyl analogs (e.g., Knoevenagel condensation), but fluorine’s reactivity may necessitate milder conditions .
Solid-State Interactions and Crystallography
- π-π Stacking: Fluorine’s electronegativity in the target compound may weaken π-π interactions compared to electron-rich groups (e.g., diphenylamino in ), leading to distinct crystal packing.
- Hydrogen Bonding: The nitrile group can act as a weak hydrogen bond acceptor, but fluorine’s small size limits strong interactions, unlike hydroxyl or amino substituents .
Biological Activity
(2E)-3-(2-Fluorophenyl)prop-2-enenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics, particularly the presence of a fluorine atom. This feature potentially enhances its biological activity, making it a candidate for various therapeutic applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : CHFN
- Molecular Weight : Approximately 177.18 g/mol
The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, which may lead to more potent biological effects. The compound is believed to inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell division and survival. For example, it has been studied for its effects on:
- Breast Cancer Cells : Demonstrated significant cytotoxicity against MCF-7 cell lines.
- Lung Cancer Cells : Exhibited growth inhibition in A549 cell lines.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, indicating a dual role in both cancer treatment and infection control.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : Utilize commercially available starting materials such as fluorobenzene and appropriate nitriles.
- Reagents : Employ reagents such as bases or catalysts to facilitate the reaction.
- Purification : Use techniques like column chromatography to purify the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
